molecular formula C23H19N3O3 B2577605 2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide CAS No. 898433-86-8

2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide

Cat. No. B2577605
CAS RN: 898433-86-8
M. Wt: 385.423
InChI Key: YSVLBVURYNQAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide is a small molecule drug candidate that has shown potential in treating different neurological and psychiatric disorders. It belongs to the class of organic compounds known as alpha amino acid amides .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of 2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide may be explored for their potential to bind with viral proteins and inhibit viral replication.

Anti-inflammatory Activity

The indole nucleus is known to contribute to anti-inflammatory effects. By modulating inflammatory pathways, indole derivatives can be used to treat conditions characterized by inflammation . Research into the specific anti-inflammatory mechanisms of this compound could lead to new therapeutic agents for diseases such as arthritis and asthma.

Anticancer Activity

Indole derivatives are also recognized for their anticancer activities. They can interact with various cellular targets and may induce apoptosis in cancer cells . The benzoyl and methoxyphenyl groups in 2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide could be key functional groups that contribute to its potential anticancer properties.

Antioxidant Properties

Compounds with indole scaffolds have been associated with antioxidant activities, which are crucial in protecting cells from oxidative stress . This compound could be investigated for its ability to scavenge free radicals and chelate metals, thereby preventing cellular damage.

Antibacterial Activity

The antibacterial potential of indole derivatives makes them candidates for the development of new antibiotics. With antibiotic resistance on the rise, the study of 2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide could contribute to the discovery of novel antibacterial agents .

Antidiabetic Activity

Indole compounds have been found to exhibit antidiabetic effects by influencing glucose metabolism and insulin sensitivity . Investigating the specific interactions of this compound with biological targets related to diabetes could open up new avenues for treatment.

Mechanism of Action

While the exact mechanism of action for 2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide is not available, compounds with similar structures often have diverse biological activities . For example, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-29-17-11-7-10-16(14-17)25-23(28)19-18-12-5-6-13-26(18)21(20(19)24)22(27)15-8-3-2-4-9-15/h2-14H,24H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVLBVURYNQAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-benzoyl-N-(3-methoxyphenyl)indolizine-1-carboxamide

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